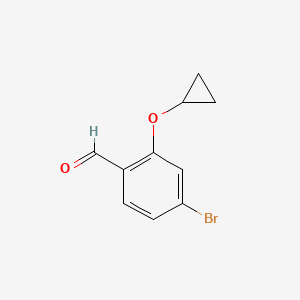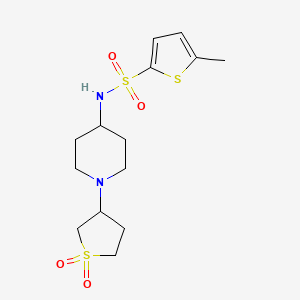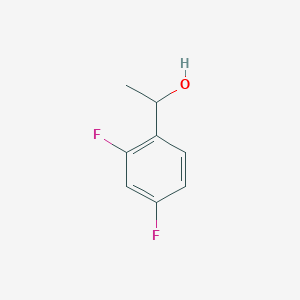
1-(2,4-二氟苯基)乙醇
描述
1-(2,4-Difluorophenyl)ethanol is an aromatic alcohol . It has a molecular formula of C8H8F2O and a molecular weight of 158.14500 . It is also known by other synonyms such as 1-(2,4-Difluor-phenyl)-2,2-difluor-aethanon, 1-(2,4-difluoro-phenyl)-2,2-difluoro-ethanone, 1-(2,4-difluoro-phenyl)-ethanol, 1-(2,4-Difluor-phenyl)-aethanol, Ethanone,1-(2,4-difluorophenyl)-2,2-difluoro, and 2,2,2’,4’-tetrafluoroacetophenone .
Synthesis Analysis
The synthesis of 1-(2,4-Difluorophenyl)ethanol involves the reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO) . This process can be achieved by the asymmetric reduction of the ketone precursor . The reaction involves the use of methanol and sodium tetrahydroborate at 0 - 20°C for 1 hour .Molecular Structure Analysis
The molecular structure of 1-(2,4-Difluorophenyl)ethanol consists of a carbon backbone with two fluorine atoms and one hydroxyl group attached to the phenyl ring . The exact mass of the molecule is 158.05400 .Chemical Reactions Analysis
1-(2,4-Difluorophenyl)ethanol can be used in the synthesis of chiral pharmaceutical intermediates such as (S)-1-(2-chlorophenyl)ethanol, (S)-1-(2,4-difluorophenyl)ethanol, and (S)-1-(2,6-difluorophenyl) ethanol in 99% ee, at 95% conversion in a relatively short time .Physical and Chemical Properties Analysis
1-(2,4-Difluorophenyl)ethanol has a predicted density of 1.226±0.06 g/cm3 . Its boiling point is 91-91.5 °C (Press: 15 Torr) . The molecule has a LogP value of 2.01810, indicating its lipophilicity . It should be stored at a temperature of 2-8°C .科学研究应用
生物催化合成
1-(2,4-二氟苯基)乙醇是各种药物合成的关键中间体。一种高效的酶促过程包括使用酮还原酶 (KRED) 将酮前体转化为手性醇。该过程以其高产率和高纯度而著称,使其非常适合工业应用,因为它具有绿色和环保的特性 (Guo 等人,2017 年)。
晶体学研究
该化合物已在分子复合物和晶体结构的背景下进行研究。例如,已使用 X 射线晶体学检查了它与乙醇和其他醇的相互作用,揭示了其分子行为和结构特征的见解 (Toda、Tanaka 和 Mak,1985 年)。
溶解度和电离行为
研究还集中在与 1-(2,4-二氟苯基)乙醇类似的化合物的溶解度和电离行为上。了解这些特性对于开发有效的药物制剂至关重要,正如三唑类抗真菌剂的研究中所证明的那样 (Maurin、Vickery、Gerard 和 Hussain,1993 年)。
氧化动力学
已经研究了涉及与 1-(2,4-二氟苯基)乙醇类似的木质素模型化合物的氧化反应的动力学。这项研究有助于理解环境影响和在工业过程中(例如纸浆漂白)的实际应用 (Nie 等人,2014 年)。
生物催化还原
已广泛研究了与 1-(2,4-二氟苯基)乙醇类似的底物的生物催化还原。这包括使用全细胞介导的还原和对映选择性合成,这对于生产药物中间体至关重要 (Chen、Xia、Liu 和 Wang,2019 年)。
药物合成应用
该化合物已被用作各种药物合成的中间体,包括抗真菌剂。它在制备水溶性前药(如氟康唑)中的作用突出了其在药物开发中的重要性 (Bentley 等人,2002 年)。
抗真菌剂的生物催化
它的手性变体已用于抗真菌剂的生物催化中。这包括探索用于生物还原过程的新细菌菌株,这对于这些剂的有效和环保生产至关重要 (Miao、Liu、He 和 Wang,2019 年)。
作用机制
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as biocatalysis . Biocatalysis involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions. It’s worth noting that the compound has been used in the synthesis of chiral 1-(2-halophenyl)ethanols, which are known for their excellent stereoselectivity .
Biochemical Pathways
It has been suggested that the compound may be involved in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .
Result of Action
It has been suggested that the compound may play a role in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .
Action Environment
It has been suggested that the compound may be used in a green and environmentally sound process with high productivity of biocatalysis .
属性
IUPAC Name |
1-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJARHKXBDGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-47-2 | |
| Record name | 1-(2,4-Difluorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B2870875.png)
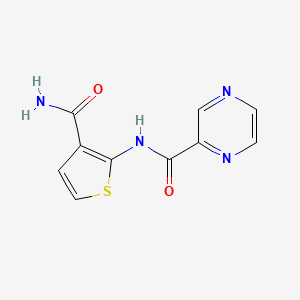
methanone](/img/structure/B2870877.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)
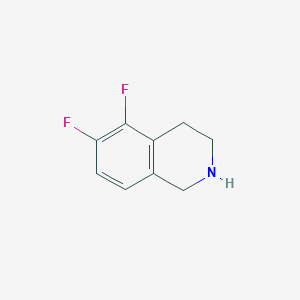
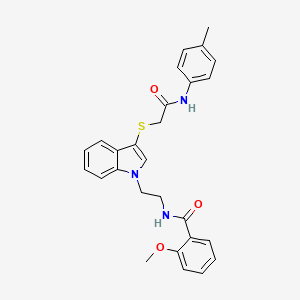
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)
![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)
![10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2870894.png)
